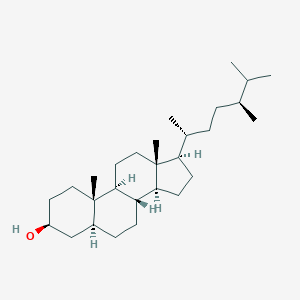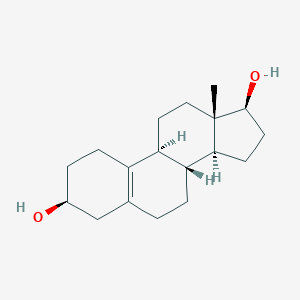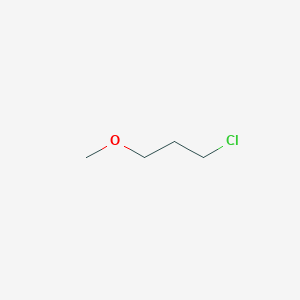
Tetrachlorobisphenol A
概要
説明
アザディラクチンは、リモノイドと呼ばれるグループに属する生物活性化合物であり、主にニームの木(Azadirachta indica)の種子に含まれています。 エノールエーテル、アセタール、ヘミアセタール、四置換エポキシド、様々なカルボン酸エステルなど、複数の酸素含有官能基を含む、高度に酸化されたテトラノルトリテルペノイドの複雑な分子構造を持っています 。アザディラクチンは、その強力な殺虫特性で知られており、貴重な天然農薬となっています。
2. 製法
合成経路と反応条件: アザディラクチンは、16個の立体異性体中心を含む複雑な分子構造を持つため、合成が非常に困難です。 最初の全合成は、2007年にケンブリッジ大学のスティーブン・レイの研究グループによって達成されました 。この合成は、リレーアプローチを採用し、高度に官能化されたデカリン中間体を小規模に合成し、その後、天然物からグラムスケールの操作に導きました。
工業的生産方法: アザディラクチンの工業的生産は、通常、ニームの種子からの抽出を行います。種子は、エタノールやメタノールなどの溶媒を用いて処理することにより、有効成分を抽出します。 抽出物は、固相抽出や液体クロマトグラフィーなどの技術を用いて精製されます 。最終製品は、多くの場合、様々な農薬製品に配合されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin is notably challenging due to its intricate molecular structure, which includes 16 stereogenic centers. The first total synthesis was achieved by Steven Ley’s research group at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was synthesized on a small scale and then derived from the natural product for gram-scale operations.
Industrial Production Methods: Industrial production of azadirachtin typically involves extraction from neem seeds. The seeds are processed using solvents such as ethanol or methanol to extract the active compounds. The extract is then purified using techniques like solid-phase extraction and liquid chromatography . The final product is often formulated into various pesticide products.
化学反応の分析
反応の種類: アザディラクチンは、以下のような様々な種類の化学反応を起こします。
酸化: アザディラクチンは、酸化されて様々な酸化された誘導体を形成することができます。
還元: 還元反応は、アザディラクチンに存在する官能基を改変することができます。
置換: アザディラクチン分子上の異なる位置で置換反応が起こることがあります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 様々な求核剤を置換反応に使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は、より酸化されたリモノイド誘導体の形成につながる可能性があります .
4. 科学研究への応用
アザディラクチンは、科学研究で幅広い応用範囲を持っています。
化学: 複雑な天然物の合成を研究するためのモデル化合物として使用されます。
生物学: アザディラクチンは、昆虫の生理機能と行動への影響について研究されています。
医学: 研究では、抗がん、抗マラリア、抗炎症作用の可能性が示されています.
産業: アザディラクチンは、農業において天然農薬として広く使用されており、合成化学物質の環境に優しい代替手段を提供しています.
科学的研究の応用
Azadirachtin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex natural product synthesis.
Biology: Azadirachtin is studied for its effects on insect physiology and behavior.
Medicine: Research has shown potential anti-cancer, anti-malarial, and anti-inflammatory properties.
作用機序
アザディラクチンは、主に昆虫のホルモン系に干渉することで効果を発揮します。それは、エクジステロイドと幼若ホルモンの活性を拮抗することにより、昆虫成長調節剤として作用します。 これは、神経節複合体からの前胸腺刺激ホルモンとアロトロピン分泌の減少によって達成されます 。 さらに、アザディラクチンは昆虫の脳における神経ペプチドの産生に影響を与え、成長と発達を阻害します .
類似化合物との比較
アザディラクチンは、ニームに見られる他のリモノイド、例えばニンビンやサラニンと比較されることが多いです。 これらの化合物は全て殺虫作用を示しますが、アザディラクチンは、その高い効力と幅広い活性スペクトルで独特です 。他の類似した化合物には、以下のようなものがあります。
ニンビン: 抗炎症作用と抗菌作用が知られています。
サラニン: 殺虫作用と摂食阻害作用を示します。
アザディラクチンの独特さは、その複雑な構造と多面的な作用機序にあり、非常に効果的かつ汎用性の高い天然農薬となっています。
特性
IUPAC Name |
2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4O2/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8/h3-6,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPYTERUKNKOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021770 | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals from acetic acid | |
CAS No. |
79-95-8 | |
| Record name | Tetrachlorobisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachlorodian | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',6,6'-Tetrachlorobisphenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-tetrachloro-4,4'-isopropylidenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROBISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO0P9ET4BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C | |
| Record name | 2,2',6,6'-TETRACHLOROBISPHENOL A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2921 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with Tetrachlorobisphenol A?
A1: this compound (TCBPA) is a halogenated bisphenol A analog primarily used as a flame retardant. Its widespread use has led to its detection in various environmental matrices, raising concerns about its potential impact on human and animal health. [] TCBPA can leach from landfills into surrounding environments, especially when bound to humic acids, which increases its solubility. [] Furthermore, rudimentary thermal processes used in e-waste recycling in developing countries can convert TCBPA and related compounds into highly toxic halogenated dioxins and furans. []
Q2: How persistent is TCBPA in the environment?
A2: While TCBPA can be biotransformed in anoxic estuarine sediments, mainly under methanogenic and sulfate-reducing conditions, this process can lead to the accumulation of a persistent dichlorinated bisphenol A isomer. [] This suggests that TCBPA may persist in certain environments and potentially bioaccumulate in organisms.
Q3: What are the known toxicological effects of TCBPA?
A3: TCBPA exposure has been linked to several toxicological concerns. Studies have shown that it can cause:
- Endocrine disruption: TCBPA exhibits estrogenic activity and can act as an antagonist to thyroid hormone, potentially disrupting development and metabolism. [, , , ]
- Cytotoxicity: TCBPA exposure can induce cell death in rat hepatocytes, potentially through mitochondrial dysfunction and lipid peroxidation. []
- Liver damage: In vivo studies have shown that TCBPA can cause liver tissue damage. []
- Developmental neurotoxicity: TCBPA can interfere with the NOTCH and WNT pathways during early neural development, potentially leading to developmental defects. []
Q4: What are the primary molecular targets of TCBPA?
A4: TCBPA interacts with several important biological targets, including:
- Peroxisome proliferator-activated receptor γ (PPARγ): TCBPA acts as an agonist of PPARγ, potentially contributing to obesity and metabolic disorders. [, ] This activation has been observed in human, zebrafish, and Xenopus PPARγ. []
- Estrogen receptors (ERs): TCBPA exhibits estrogenic activity by binding to and activating ERα and ERβ, albeit with lower potency compared to bisphenol A. [, , , , , ] The presence of halogen substituents influences its binding affinity and activity on ER subtypes. [, ]
- Androgen receptor (AR): Some studies suggest that TCBPA may act as an AR antagonist, although further research is needed to confirm this finding. []
- Protein disulfide isomerase (PDI): TCBPA can inhibit both the T3-binding activity and isomerase activity of PDI, potentially affecting protein folding and thyroid hormone signaling. []
Q5: How does TCBPA interact with PPARγ and what are the downstream effects?
A5: TCBPA binds to the ligand-binding pocket of PPARγ, inducing a conformational change that leads to its activation. [] This activation can promote adipocyte differentiation and disrupt lipid and carbohydrate homeostasis, potentially contributing to obesity and metabolic disorders. [, ] The brominated analogs of BPA, particularly TCBPA, show a greater capability to activate PPARγ compared to their less halogenated counterparts. []
Q6: How does TCBPA affect cell proliferation in different cell types?
A6: TCBPA exhibits contrasting effects on cell proliferation depending on the cell type:
- Liver cancer cells: TCBPA promotes the proliferation of liver cancer cells, potentially through NLRP3-mediated inflammation and epithelial-mesenchymal transition. []
- Normal liver cells: TCBPA inhibits the proliferation of normal liver cells, inducing cell pyroptosis through the NLRP3 inflammasome pathway. []
Q7: How do halogen substitutions influence the activity of bisphenol A analogs?
A7: Halogen substitutions, particularly bromination and chlorination, significantly impact the biological activity of bisphenol A analogs:
- Estrogenic activity: The degree of halogenation influences the estrogenic potency of BPA analogs. TCBPA, with its chlorine substitutions, exhibits estrogenic activity, although generally lower than BPA. [, , , , , ]
- PPARγ activation: Bulkier halogenated BPA analogs, such as TCBPA, show a higher capability to activate PPARγ compared to their less halogenated counterparts. []
- Thyroid hormone disruption: Halogenated BPAs, including TCBPA, can exhibit thyroid hormone-disrupting activity. [, ] The presence of halogens adjacent to the hydroxyl group is essential for this activity. []
- Binding to serum albumins: Halogenated bisphenols, such as TCBPA, exhibit enhanced binding affinity to serum albumins (HSA and BSA) compared to BPA. [] This interaction is primarily driven by hydrophobic interactions, suggesting that halogen substitutions increase the hydrophobicity of these compounds. []
Q8: What analytical techniques are commonly used to detect and quantify TCBPA in environmental and biological samples?
A8: Several analytical techniques are employed for the detection and quantification of TCBPA:
- Gas chromatography–mass spectrometry (GC-MS): This technique, often coupled with matrix solid-phase dispersion (MSPD) or vortex-homogenized MSPD, is used to extract and analyze TCBPA in complex matrices like seafood, sewage sludge, and sediments. [, ]
- High-performance liquid chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS) or ultraviolet detection, HPLC is widely used for analyzing TCBPA in various matrices, including water, urine, and dust. [, , , , , ]
- Solid-phase extraction (SPE): This technique is often used as a pre-concentration and clean-up step before HPLC or LC-MS/MS analysis, allowing for the detection of TCBPA at trace levels in environmental water samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


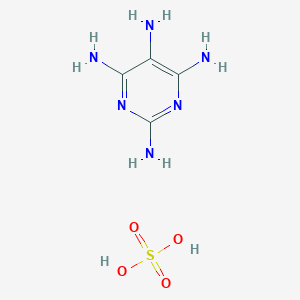
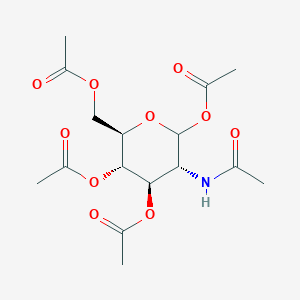

![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)




